molecular formula C9H7BrClFO2 B14761748 Ethyl 2-bromo-5-chloro-4-fluorobenzoate

Ethyl 2-bromo-5-chloro-4-fluorobenzoate

Cat. No.: B14761748
M. Wt: 281.50 g/mol
InChI Key: MNQPQIULDXLLDV-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-chloro-4-fluorobenzoate is an organic compound with the molecular formula C9H7BrClFO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms, and the carboxylic acid group is esterified with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-5-chloro-4-fluorobenzoate can be synthesized through a multi-step process involving the bromination, chlorination, and fluorination of benzoic acid derivatives. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-chloro-4-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Electrophilic Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

    Substitution: Various substituted benzoates depending on the nucleophile or electrophile used.

    Reduction: Ethyl 2-bromo-5-chloro-4-fluorobenzyl alcohol.

    Oxidation: 2-Bromo-5-chloro-4-fluorobenzoic acid.

Scientific Research Applications

Ethyl 2-bromo-5-chloro-4-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-chloro-4-fluorobenzoate depends on its interaction with molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the benzene ring enhances its reactivity towards nucleophiles. Additionally, the ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Ethyl 2-bromo-5-chloro-4-fluorobenzoate can be compared with other similar compounds such as:

Properties

Molecular Formula

C9H7BrClFO2

Molecular Weight

281.50 g/mol

IUPAC Name

ethyl 2-bromo-5-chloro-4-fluorobenzoate

InChI

InChI=1S/C9H7BrClFO2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3

InChI Key

MNQPQIULDXLLDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Br)F)Cl

Origin of Product

United States

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